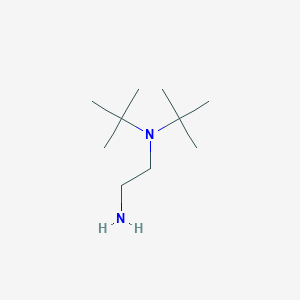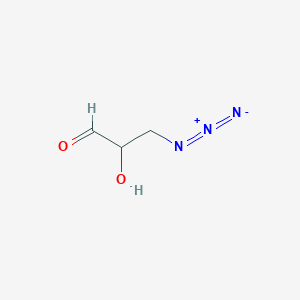
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is an aromatic compound with a benzene ring substituted with ethyl, fluoro, iodo, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. A common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of halogen atoms (fluorine and iodine) to the benzene ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the benzene ring reacts with electrophiles to replace hydrogen atoms with other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions:
Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, halogenation can yield dihalogenated benzene derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it engages in during chemical reactions. The presence of electron-withdrawing groups like fluorine and iodine can affect the compound’s stability and reactivity .
Comparación Con Compuestos Similares
- 1-Ethyl-2-fluoro-5-iodo-3-methylbenzene
- 1-Ethyl-2-fluoro-3-iodo-5-methylbenzene
Comparison: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can significantly influence its chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H10FI |
|---|---|
Peso molecular |
264.08 g/mol |
Nombre IUPAC |
1-ethyl-5-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C9H10FI/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3H2,1-2H3 |
Clave InChI |
UXXQJRKWYJSKHE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)F)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)


![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)


![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)





